Dihexadecyl hydrogen phosphate

Übersicht

Beschreibung

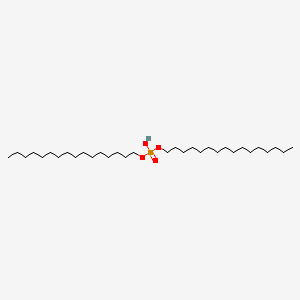

Dihexadecylphosphat, auch bekannt als Dicetylphosphat, ist ein synthetisches Phospholipid mit der Summenformel C32H67O4P und einem Molekulargewicht von 546,85 g/mol . Es ist ein negativ geladenes Lipid, das häufig zur Bildung von Modellmembranen und verschiedenen Arten von künstlichen Membranen, einschließlich Liposomen und Niosomen, verwendet wird . Diese Verbindung wird auch als Emulgator in Kosmetika eingesetzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Dihexadecylphosphat kann durch Veresterung von Hexadecanol mit Phosphorsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Hexadecanol und Phosphorsäure unter Rückflussbedingungen, gefolgt von der Reinigung durch Umkristallisation .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Dihexadecylphosphat unter Verwendung ähnlicher Veresterungsprozesse, jedoch in größerem Maßstab hergestellt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Destillation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Reaktionstypen

Dihexadecylphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann Dihexadecylphosphat hydrolysieren, um Hexadecanol und Phosphorsäure zu erzeugen.

Oxidation: Es kann oxidiert werden, um Phosphate mit höherem Oxidationszustand zu bilden.

Substitution: Die Phosphatgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser und saure oder basische Katalysatoren.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Verschiedene Nukleophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Hydrolyse: Hexadecanol und Phosphorsäure.

Oxidation: Phosphate mit höherem Oxidationszustand.

Substitution: Die Produkte hängen vom in der Reaktion verwendeten Nukleophil ab.

Wissenschaftliche Forschungsanwendungen

Dihexadecylphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Angewendet bei der Erzeugung von Liposomen und Niosomen für Arzneimittel-Abgabesysteme.

Industrie: Verwendet als Emulgator in Kosmetika und anderen Körperpflegeprodukten.

Wirkmechanismus

Dihexadecylphosphat übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, Doppelschichtstrukturen wie Liposomen und Niosomen zu bilden. Diese Strukturen können sowohl hydrophile als auch lipophile Medikamente einschließen, wodurch ihre Stabilität und Bioverfügbarkeit verbessert werden . Die negativ geladene Phosphatgruppe interagiert mit verschiedenen molekularen Zielmolekülen und erleichtert so die Abgabe von eingeschlossenen Medikamenten an bestimmte Stellen im Körper .

Wirkmechanismus

Dihexadecyl phosphate exerts its effects primarily through its ability to form bilayer structures, such as liposomes and niosomes. These structures can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and bioavailability . The negatively charged phosphate group interacts with various molecular targets, facilitating the delivery of encapsulated drugs to specific sites within the body .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Mono-N-Dodecylphosphat

- N-Dodecylphosphonsäure

- Phosphocholinchlorid-Calciumsalz-Tetrahydrat

- L-α-Phosphatidylcholin

Einzigartigkeit

Dihexadecylphosphat ist einzigartig aufgrund seiner Fähigkeit, stabile Doppelschichtstrukturen zu bilden, und seiner negativen Ladung, die den von ihm gebildeten Membranen und Vesikeln spezifische Eigenschaften verleiht. Dies macht es besonders nützlich in Arzneimittel-Abgabesystemen und als Emulgator in verschiedenen Anwendungen .

Biologische Aktivität

Dihexadecyl hydrogen phosphate (DHDP), also known as dicetyl hydrogen phosphate, is a phospholipid compound with significant biological activity and potential applications in various fields, including drug delivery, biosensors, and biomedical research. This article explores the biological properties of DHDP, including its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C32H67O4P

- Molecular Weight : 546.846 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Melting Point : 74-75 °C

- Boiling Point : 600.4 ± 38.0 °C at 760 mmHg

- Flash Point : 316.9 ± 26.8 °C

These properties indicate that DHDP is a stable compound suitable for various applications in life sciences.

This compound exhibits several biological activities:

- Antimicrobial Activity : DHDP has shown effectiveness against various pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes contributes to its antimicrobial properties.

- Electrochemical Applications : Research indicates that DHDP can be used in modified electrodes for detecting biomolecules like dopamine (DA). The electrochemical behavior of DHDP films enhances the sensitivity and selectivity of biosensors, enabling detection in complex biological environments such as human serum and urine .

- Drug Delivery Systems : DHDP is utilized in liposomal formulations for drug delivery, enhancing the bioavailability and stability of therapeutic agents. Its amphiphilic nature allows it to form lipid bilayers, which can encapsulate drugs and facilitate their transport across biological membranes .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that liposomal formulations containing DHDP significantly inhibited the growth of Staphylococcus epidermidis, a common pathogen associated with biofilm formation on medical devices. The study highlighted the potential of DHDP in developing antimicrobial coatings for implants .

Case Study 2: Electrochemical Sensor Development

In another investigation, a composite film modified with acetylene black and DHDP was employed to create an electrochemical sensor for bisphenol A detection in food-simulating liquids. The sensor exhibited a low limit of detection (0.05 nM) and a wide dynamic range, showcasing the utility of DHDP in environmental monitoring applications .

Case Study 3: Liposomal Drug Delivery

Research focusing on the use of DHDP in liposomal formulations reported enhanced drug release profiles and improved therapeutic outcomes in models of myocardial fibrosis. The study indicated that DHDP-modified liposomes could effectively deliver drugs while minimizing side effects associated with systemic administration .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

dihexadecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPXCFINMKSQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H67O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17026-47-0 (potassium salt), 26527-54-8 (aluminum dicetyl phosphate salt/solvate) | |

| Record name | Dicetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7062243 | |

| Record name | 1-Hexadecanol, hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197-63-9 | |

| Record name | Dicetyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicetyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol, hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXADECYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6E5WN99N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Dicetyl phosphate primarily interacts with biological systems by incorporating itself into lipid bilayers, influencing their charge and fluidity. For example, incorporating dicetyl phosphate into liposomes composed of dimyristoyl phosphatidylcholine and cholesterol enables the binding of diphtheria toxin to the liposome. [] This interaction is believed to be mediated through the phosphate group of dicetyl phosphate.

ANone: * Molecular Formula: C32H67O4P* Molecular Weight: 546.86 g/mol* Spectroscopic data: While the provided articles do not include specific spectroscopic data, dicetyl phosphate can be characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) spectroscopy.

A: Dicetyl phosphate is often used in combination with other lipids like phosphatidylcholine and cholesterol to form stable liposomes and niosomes. [, , , , ] The compatibility and stability of these formulations can vary depending on factors like:

- Lipid composition: The ratio of dicetyl phosphate to other lipids influences vesicle properties like charge density and fluidity. [, ]

- pH: The presence of dicetyl phosphate can impact the surface charge of vesicles, and this effect can be influenced by pH. [, ]

- Temperature: The phase transition temperature of lipid bilayers can be altered by the presence of dicetyl phosphate, affecting vesicle stability at different temperatures. [, ]

ANone: The provided research articles do not directly address catalytic properties of dicetyl phosphate. Its primary applications appear to be related to its ability to modify the physicochemical properties of lipid bilayers, particularly in the context of drug delivery systems.

ANone: While the provided research primarily focuses on experimental investigations, computational chemistry techniques could be used to explore the interactions of dicetyl phosphate with lipid bilayers and other molecules. These techniques could provide valuable insights into:

- Molecular dynamics simulations: Simulating the behavior of dicetyl phosphate within a lipid bilayer to understand its influence on membrane properties. []

- Docking studies: Investigating the potential interactions of dicetyl phosphate with proteins or other molecules of interest. []

- QSAR models: Developing quantitative structure-activity relationship models to predict how structural modifications to dicetyl phosphate might affect its properties and behavior. []

- Phosphate group: This moiety is crucial for its interaction with certain targets like diphtheria toxin. []

- Charge: As a negatively charged lipid, dicetyl phosphate contributes to the overall charge of liposomes and can influence their interaction with biological systems. [, ]

- Lipid composition: The choice and ratio of other lipids impact vesicle stability. [, , ] For example, incorporating cholesterol can modulate membrane fluidity and improve vesicle stability. [, ]

- Storage conditions: Temperature, light exposure, and pH can all affect the stability of dicetyl phosphate-containing formulations. [, ]

- Charge modification: The negative charge of dicetyl phosphate can be balanced by incorporating positively charged lipids like stearylamine to enhance stability and control drug release. [, ]

- Chitosan coating: Coating niosomes with chitosan can enhance their mucoadhesive properties, potentially improving their residence time at mucosal surfaces like the nasal cavity for targeted delivery. []

- PEGylation: Conjugating polyethylene glycol (PEG) to dicetyl phosphate-containing liposomes can increase their circulation time in the bloodstream by reducing their clearance by the immune system. []

ANone: The provided research articles do not directly address specific SHE (Safety, Health, and Environment) regulations for dicetyl phosphate. As with any chemical, its use should comply with all relevant local, national, and international regulations.

ANone: The research articles primarily focus on using dicetyl phosphate as a component of drug delivery systems rather than as a therapeutic agent itself. Therefore, detailed information regarding its ADME properties or in vivo activity is limited within these articles.

ANone: The provided research primarily investigates the use of dicetyl phosphate in drug delivery systems, focusing on aspects like:

- In vitro drug release: Studying the release profiles of drugs encapsulated in dicetyl phosphate-containing liposomes and niosomes. [, , , ]

- Cell-based assays: Evaluating the uptake of dicetyl phosphate-containing vesicles by cells in culture. [, ]

- Animal models: Assessing the biodistribution and toxicity of dicetyl phosphate-containing liposomes in animals. [, ]

ANone: The provided research articles primarily focus on the physicochemical properties and applications of dicetyl phosphate in drug delivery systems. These studies do not provide sufficient information to address these specific questions.

ANone: Research on dicetyl phosphate bridges several disciplines, including:

- Material science: Understanding its self-assembly properties in lipid bilayers. [, ]

- Biochemistry: Investigating its interactions with proteins and other biomolecules. []

- Pharmaceutics: Developing and optimizing drug delivery systems like liposomes and niosomes. [, , , ]

- Medicine: Exploring potential therapeutic applications of dicetyl phosphate-containing drug carriers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.